molecular formula C7H2Cl2F3NO2 B13475890 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B13475890
M. Wt: 259.99 g/mol
InChI Key: VBKGDUNXZVFMJZ-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

259.99 g/mol

IUPAC Name

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)13-5(3)9/h1H,(H,14,15)

InChI Key

VBKGDUNXZVFMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Chemical Reactions Analysis

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid lies in its specific combination of chlorine and fluorine atoms, which confer distinctive chemical properties and make it valuable in various applications.

Biological Activity

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (DCTFPCA) is a pyridine derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C₇H₂Cl₂F₃NO₂
  • Molecular Weight : 260 g/mol
  • CAS Number : 1781099-16-8

DCTFPCA is characterized by its unique trifluoromethyl group, which significantly influences its biological activity. The compound is typically synthesized through various chemical reactions involving pyridine derivatives and trifluoroacetic anhydride or acid, leading to its current applications in research.

Biological Activity Overview

DCTFPCA exhibits several notable biological activities:

  • Anti-inflammatory Activity : DCTFPCA has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Effects : The compound's ability to modulate pain pathways has been demonstrated in various animal models. Its interaction with the N-methyl-d-aspartate (NMDA) receptor may contribute to its analgesic properties.
  • Neuroprotective Effects : Research indicates that DCTFPCA can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that DCTFPCA may inhibit the proliferation of cancer cells through mechanisms involving the epidermal growth factor receptor (EGFR). This activity highlights its potential as a chemotherapeutic agent.

In Vitro Studies

A series of in vitro studies have evaluated DCTFPCA's biological activities:

  • Cyclooxygenase Inhibition : DCTFPCA demonstrated IC50 values in the micromolar range against COX enzymes, indicating significant anti-inflammatory potential .
  • Neuroprotection Assays : In models of oxidative stress, DCTFPCA reduced cell death by up to 50% compared to control groups .

Case Studies

A notable case study involved the administration of DCTFPCA in a rodent model of arthritis. The results showed a marked reduction in joint swelling and pain scores compared to untreated controls .

Toxicity and Safety Profile

DCTFPCA exhibits low toxicity levels in preclinical studies, with no serious adverse effects reported at doses up to 100 mg/kg in rats. However, comprehensive toxicity studies are necessary to establish safe dosage ranges for potential therapeutic applications .

Applications in Scientific Research

DCTFPCA is primarily used as a research compound due to its intriguing biological properties. Its applications include:

  • Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Biochemical Research : To study the mechanisms of action related to COX and LOX inhibition.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX/LOX inhibition
AnalgesicNMDA receptor modulation
NeuroprotectiveOxidative stress reduction
AnticancerEGFR inhibition

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